Higher Glucuronoyl Esterase Activity vs. Methyl Ester
Allyl glucuronic acid (allylGlcA) is an effective substrate for glucuronoyl esterases (GEs), whereas methyl glucuronic acid (MeGlcA) shows markedly lower enzymatic activity. In a study characterizing three fungal GEs, all three enzymes were active on allylGlcA, while activity on MeGlcA was described as occurring 'to a lower degree' [1]. The differential activity is supported by quantitative data from a related enzyme entry in BRENDA, where the activity of a Wolfiporia cocos GE on methyl glucuronic acid was reported to be approximately 15% relative to its activity on benzyl glucuronic acid, illustrating the substantial substrate preference gap between allyl/benzyl esters and the methyl ester [2].
| Evidence Dimension | Relative enzyme activity on glucuronic acid esters |
|---|---|
| Target Compound Data | Active (high activity relative to MeGlcA) |
| Comparator Or Baseline | Methyl glucuronic acid (MeGlcA): activity approximately 15% of BnGlcA activity for W. cocos GE; described as 'lower degree' for three fungal GEs |
| Quantified Difference | AllylGlcA activity substantially exceeds MeGlcA activity (~ >5-fold based on BnGlcA normalization) |
| Conditions | In vitro enzymatic assays with recombinant fungal glucuronoyl esterases (PcGE1 from Phanerochaete chrysosporium, GE from Acremonium alcalophilum, GE from Wolfiporia cocos) |
Why This Matters
This differential activity makes allyl glucuronoate the preferred substrate for GE activity screening and characterization, whereas methyl glucuronate would yield weak signals and potentially false negatives in enzymatic assays.
- [1] Huttner, S., Klaubauf, S., de Vries, R. P., & Olsson, L. (2017). Characterisation of three fungal glucuronoyl esterases on glucuronic acid ester model compounds. Applied Microbiology and Biotechnology, 101, 5301-5311. View Source
- [2] BRENDA Enzyme Database. Entry for EC 3.1.1.117, methyl glucuronic acid esterase. Activity data for Wolfiporia cocos MD-104 P0CU53. View Source
